2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core, a fluorophenyl group, and a pyridinylmethylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction using a fluorophenyl halide.
Formation of the pyridinylmethylidene moiety: This can be accomplished through a condensation reaction with a pyridine derivative.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting product through techniques such as chromatography.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may exhibit biological activity, making it a potential candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s unique structure and potential biological activity make it a candidate for drug discovery and development, particularly in the areas of cancer research and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinase activity, resulting in the disruption of cell signaling pathways involved in cancer cell proliferation. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s binding affinity to these targets.
Comparison with Similar Compounds
2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other similar compounds, such as:
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also contains an amino group and a carboxamide moiety, but differs in its core structure and substituents.
N-(4-fluorophenyl)-2-aminobenzamide: This compound shares the fluorophenyl group but has a simpler structure compared to the pyrrolo[2,3-b]quinoxaline core.
Pyridinylmethylidene derivatives: Compounds with similar pyridinylmethylidene moieties can be compared based on their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN7O/c25-17-9-7-15(8-10-17)13-28-24(33)20-21-23(31-19-6-2-1-5-18(19)30-21)32(22(20)26)29-14-16-4-3-11-27-12-16/h1-12,14H,13,26H2,(H,28,33)/b29-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYLMBNMLXVIGL-IPPBACCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CN=CC=C4)N)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CN=CC=C4)N)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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